BRD9 Degrader-1 Exhibits Superior Degradation Potency Compared to dBRD9 HCl in MOLM-13 Cells
BRD9 Degrader-1 demonstrates a significantly higher potency for degrading BRD9 in MOLM-13 acute myeloid leukemia (AML) cells relative to the alternative PROTAC degrader, dBRD9 HCl. At a concentration of 500 nM and a 4-hour treatment period, BRD9 Degrader-1 induced an 'obvious degradation' of the target protein . In contrast, dBRD9 HCl requires a much higher concentration to achieve its reported IC50 of 56.6 nM for BRD9 degradation in the same cell line . This difference in required concentration highlights BRD9 Degrader-1's more efficient degradation machinery.
| Evidence Dimension | Concentration required for observed BRD9 degradation |
|---|---|
| Target Compound Data | 500 nM (4h) |
| Comparator Or Baseline | dBRD9 HCl: IC50 = 56.6 nM |
| Quantified Difference | BRD9 Degrader-1 induces robust degradation at a concentration ~8.8-fold lower than the IC50 of dBRD9 HCl. |
| Conditions | MOLM-13 AML cell line; 4-hour treatment (BRD9 Degrader-1); IC50 assay (dBRD9 HCl) |
Why This Matters
This concentration differential matters for minimizing off-target effects in cellular assays and achieving efficient target knockdown with a lower compound load.
